![molecular formula C6H5Cl2N3O B2903984 N-(2,4-Dichloropyrimidin-5-yl)acetamide CAS No. 89581-88-4](/img/structure/B2903984.png)
N-(2,4-Dichloropyrimidin-5-yl)acetamide
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Description
“N-(2,4-Dichloropyrimidin-5-yl)acetamide” is a chemical compound with the CAS Number: 89581-88-4 . It has a molecular weight of 206.03 and its molecular formula is C6H5Cl2N3O . The IUPAC name for this compound is N-(2,4-dichloro-5-pyrimidinyl)acetamide .
Molecular Structure Analysis
The InChI code for “N-(2,4-Dichloropyrimidin-5-yl)acetamide” is 1S/C6H5Cl2N3O/c1-3(12)10-4-2-9-6(8)11-5(4)7/h2H,1H3,(H,10,12) . The compound’s structure includes a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Physical And Chemical Properties Analysis
“N-(2,4-Dichloropyrimidin-5-yl)acetamide” has a predicted density of 1.550±0.06 g/cm3 . The predicted boiling point is 410.6±30.0 °C . The compound is solid in physical form . It has a flash point of 202.1±24.6 °C . The compound’s vapour pressure is 0.0±1.0 mmHg at 25°C .Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of N-(2,4-Dichloropyrimidin-5-yl)acetamide is currently unknown due to the lack of specific information available . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Pharmacokinetics
Some physicochemical properties can be inferred :
- Absorption : The compound is predicted to have high gastrointestinal absorption .
- Distribution : It is expected to permeate the blood-brain barrier, suggesting potential distribution to the central nervous system .
- Metabolism : The compound is not a substrate for P-glycoprotein, which is often involved in drug-drug interactions and can affect drug metabolism .
properties
IUPAC Name |
N-(2,4-dichloropyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N3O/c1-3(12)10-4-2-9-6(8)11-5(4)7/h2H,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZSVPKEMDVFGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN=C(N=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Dichloropyrimidin-5-yl)acetamide |
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